molecular formula C11H18N2O2S B2548782 2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide CAS No. 953745-64-7

2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide

Cat. No.: B2548782
CAS No.: 953745-64-7
M. Wt: 242.34
InChI Key: ARJLJEDVAZLVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N-tert-butylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
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Scientific Research Applications

Pharmacodynamics and Biological Activities

  • General Pharmacodynamics of Hypoglycemic Arylsulfonamides: Arylsulfonamides have been studied for their hypoglycemic activities. Initial discoveries made in the mid-20th century regarding compounds such as RP 2254 and RP 2259 (glybuthiazole) have been confirmed by numerous authors, indicating the significance of arylsulfonamides in pharmacodynamics research (A. Loubatières, 1959).

Chemical Synthesis and Reactivity

  • Copper(II) Complexes with Sulfonamides: The reaction of 2-picolylamine with sulfonamides derived from 2-mesitylenesulfonyl and 4-tert-butylbenzene sulfonyl chlorides forms compounds that interact with Cu(II) salts, demonstrating the application of sulfonamides in forming coordination compounds with potential implications in chemical nuclease activity (B. Macías et al., 2006).

Material Science and Engineering

  • Polyimides Derived from Sulfonamides: The novel diamine containing bulky tert-butyl substituent, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB), has been used as a monomer to synthesize polyimides. These materials exhibit high tensile strength, flexibility, and thermal stability, showcasing the utility of sulfonamides in the development of high-performance polymers (D. Liaw & Been-Yang Liaw, 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some amines, such as gabapentin, are used as anticonvulsant medications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, compounds containing amines can be hazardous and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. For example, compounds containing aminomethyl groups could potentially be used in the development of new materials or drugs .

Properties

IUPAC Name

2-(aminomethyl)-N-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJLJEDVAZLVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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